molecular formula C8H17NO B13320300 4-Tert-butylpyrrolidin-3-ol

4-Tert-butylpyrrolidin-3-ol

Cat. No.: B13320300
M. Wt: 143.23 g/mol
InChI Key: RFYGAVUZNYMZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butyl group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylpyridine with suitable reagents to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-Tert-butylpyrrolidin-3-one, while reduction can produce 4-Tert-butylpyrrolidine .

Scientific Research Applications

4-Tert-butylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylpyrrolidin-3-ol is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications where these functional groups are advantageous .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-tert-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-8(2,3)6-4-9-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3

InChI Key

RFYGAVUZNYMZIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.